physicochemical properties of 4-Chloro-3-chlorosulfonylbenzoic acid
physicochemical properties of 4-Chloro-3-chlorosulfonylbenzoic acid
An In-Depth Technical Guide to 4-Chloro-3-chlorosulfonylbenzoic Acid: Properties, Synthesis, and Characterization
Introduction
4-Chloro-3-chlorosulfonylbenzoic acid is a bifunctional organic compound of significant interest to researchers and scientists in drug development and organic synthesis. Its structure, featuring both a carboxylic acid and a reactive sulfonyl chloride group, makes it a versatile intermediate for the synthesis of a variety of pharmaceutical compounds and other complex molecules.[1][2] Notably, it serves as a key precursor in the synthesis of Indapamide, an antihypertensive agent.[2][3] This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, analytical characterization methods, and essential safety information, offering field-proven insights for its effective application in a research setting.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding the fundamental are foundational for its use in any experimental work.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 2494-79-3[3][4] |
| Molecular Formula | C₇H₄Cl₂O₄S[1][2][3] |
| Molecular Weight | 255.08 g/mol [2][3] |
| IUPAC Name | 4-chloro-3-(chlorosulfonyl)benzoic acid |
| Synonyms | 3-(Chlorosulfonyl)-4-chlorobenzoic Acid, 3-Carboxy-6-chlorobenzenesulfonyl Chloride, 5-Carboxy-2-chlorobenzenesulfonyl chloride[3] |
| InChI Key | LYBQQYNSZYSUMT-UHFFFAOYSA-N[5] |
| SMILES | C(O)(=O)C1=CC=C(Cl)C(S(Cl)(=O)=O)=C1[6] |
Physicochemical Data
The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Physical Form | Pale Beige to Light Beige Solid/White crystalline solid | [1][3][5] |
| Melting Point | 170-172 °C | [3][5] |
| Boiling Point | 60-80 °C (Predicted) | [5] |
| Solubility | Soluble in DMSO, Ethyl Acetate. Also soluble in other common organic solvents like acetone and dimethylformamide. | [1][3][5] |
| pKa (Predicted) | 2.77 ± 0.10 | [5] |
| Storage Temperature | 2-8°C under an inert atmosphere (nitrogen or Argon). | [5][7] |
Synthesis and Mechanism
The most common laboratory and industrial synthesis of 4-Chloro-3-chlorosulfonylbenzoic acid involves the electrophilic aromatic substitution reaction of 4-chlorobenzoic acid with chlorosulfonic acid.[8]
Reaction Mechanism Explained
At lower temperatures, chlorosulfonic acid is in equilibrium, generating the electrophile SO₂Cl⁺.[9] This electrophile then attacks the aromatic ring of 4-chlorobenzoic acid. The chloro and carboxylic acid groups are deactivating; however, the incoming electrophile is directed to the meta position relative to the carboxylic acid group and ortho to the chloro group, resulting in the desired product. Elevated temperatures can lead to the formation of SO₃, which would result in a sulfonic acid rather than a sulfonyl chloride.[9] Stringent temperature control is crucial to prevent side reactions, such as the formation of diaryl sulfones.[10]
Detailed Synthesis Protocol
This protocol is a self-validating system, where successful execution yields the desired product, identifiable by its characteristic physicochemical properties.
Materials:
-
4-chlorobenzoic acid
-
Chlorosulfonic acid
-
Ice
-
Cold water
Procedure:
-
In a round-bottom flask equipped with a stirrer and placed in an ice bath (0°C), carefully charge chlorosulfonic acid (e.g., 6.36 g, 96.0 mmol).
-
Portion-wise, add 4-chlorobenzoic acid to the stirred chlorosulfonic acid, maintaining the low temperature.
-
After the addition is complete, slowly heat the reaction mixture to 130°C and maintain this temperature for approximately 5 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring to precipitate the product and quench the excess chlorosulfonic acid. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.[11]
-
Stir the resulting slurry for about 10 minutes.
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the solid thoroughly with cold water to remove any residual acid.[11]
-
Dry the collected solid to afford 4-chloro-3-(chlorosulfonyl)benzoic acid as a white to pale beige powder.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Chloro-3-chlorosulfonylbenzoic acid.
Reactivity and Downstream Applications
The dual functionality of 4-Chloro-3-chlorosulfonylbenzoic acid is the cornerstone of its utility. The sulfonyl chloride is a highly reactive group, susceptible to nucleophilic attack, while the carboxylic acid can undergo reactions such as esterification or amidation.
A primary application is its reaction with ammonia or its equivalents to form 4-chloro-3-sulfamoylbenzoic acid, a key step in the synthesis of various diuretic drugs.[8]
Key Reactions Diagram
Caption: Key reactions of 4-Chloro-3-chlorosulfonylbenzoic acid.
Analytical Methods for Quality Control
Ensuring the purity and identity of 4-Chloro-3-chlorosulfonylbenzoic acid is critical for its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of 4-Chloro-3-chlorosulfonylbenzoic acid and detecting any side products from the synthesis.[11][12]
Exemplary HPLC Protocol:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector.[11]
-
Principle: The method separates the compound from impurities based on polarity, with detection achieved by measuring the absorbance of the aromatic ring.[12]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the arrangement of protons and carbons in the molecule, respectively.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational frequencies of the functional groups, such as the S=O stretch of the sulfonyl chloride and the C=O and O-H stretches of the carboxylic acid.[13]
Analytical Workflow Diagram
Caption: General analytical workflow for product verification.
Safety and Handling
4-Chloro-3-chlorosulfonylbenzoic acid is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: The compound is harmful if swallowed and is irritating to the respiratory system and skin.[1] It poses a risk of serious damage to the eyes.[1]
-
Personal Protective Equipment (PPE): Always wear laboratory coats, chemical-resistant gloves, and safety glasses or a face shield when handling this compound.[1]
-
Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1]
-
First Aid:
Conclusion
4-Chloro-3-chlorosulfonylbenzoic acid is a valuable and reactive intermediate in synthetic chemistry. A thorough understanding of its physicochemical properties, coupled with precise execution of its synthesis and diligent analytical characterization, is paramount for its successful application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers, enabling them to handle and utilize this compound safely and effectively.
References
-
Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid. Benchchem.
-
4-Chloro-3-(chlorosulfonyl)benzoic Acid| - Data Sheet. United States Biological.
-
An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem.
-
A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)benzoic Acid Quantification. Benchchem.
-
Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts. Google Patents.
-
4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385. PubChem.
-
BENZOIC ACID, 4-CHLORO-3-(CHLOROSULFONYL)-. ChemBK.
-
4-Chloro-3-sulfamoylbenzoic acid-SDS. MedChemExpress.
-
4-(Chlorosulfonyl)benzoic acid 96 10130-89-9. Sigma-Aldrich.
-
4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568. PubChem.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
SAFETY DATA SHEET. Fisher Scientific.
-
4-chloro-3-methylsulfonyl-benzoic acid synthesis. ChemicalBook.
-
CAS 1205-30-7: 4-Chloro-3-Sulfamoyl Benzoic Acid. CymitQuimica.
-
4-Chloro-3-chlorosulfonyl-benzoic acid | CAS 2494-79-3. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET. Acros Organics.
-
An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications. Benchchem.
-
4-CHLORO-3-CHLOROSULFONYLBENZOIC ACID | 2494-79-3. ChemicalBook.
-
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
-
4-Chloro-3-(chlorosulfonyl)benzoic acid, 95%. Lab-Chemicals.Com.
-
4-(CHLOROSULFONYL)BENZOIC ACID(10130-89-9) 13C NMR spectrum. ChemicalBook.
-
2494-79-3(4-CHLORO-3-CHLOROSULFONYLBENZOIC ACID) Product Description. ChemicalBook.
-
Supplementary Information. The Royal Society of Chemistry.
-
A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products. Benchchem.
-
Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. Benchchem.
-
4-Chloro-3-sulfamoylbenzoic acid (98%). Amerigo Scientific.
-
4-Chloro-3-(chlorosulfonyl)benzoic acid | CAS 2494-79-3. AMERICAN ELEMENTS.
-
4-Chloro-3-(chlorosulfonyl)benzoic Acid. LGC Standards.
-
4-Chloro-3-sulfamoylbenzoic acid 98 1205-30-7. Sigma-Aldrich.
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications.
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.
-
4-Chloro-3-(chlorosulfonyl)benzoic acid | 2494-79-3. Sigma-Aldrich.
-
Benzoic acid, 4-chloro-, 4-acetylphenyl ester. SpectraBase.
-
What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange.
Sources
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. 4-CHLORO-3-CHLOROSULFONYLBENZOIC ACID | 2494-79-3 [chemicalbook.com]
- 5. 2494-79-3 CAS MSDS (4-CHLORO-3-CHLOROSULFONYLBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 6. 4-Chloro-3-(chlorosulfonyl)benzoic Acid | LGC Standards [lgcstandards.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
